ethyl 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate
Description
Ethyl 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate is a synthetic small molecule characterized by a hybrid structure combining an indole core, a 1,3,4-oxadiazole ring, and a benzoate ester. The indole moiety is substituted at the 1-position with an acetamido bridge linked to a 4-ethoxycarbonylphenyl group. The 1,3,4-oxadiazole ring at the 2-position of the indole is further functionalized with an isopropyl group at its 5-position.
Properties
IUPAC Name |
ethyl 4-[[2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-4-31-24(30)16-9-11-18(12-10-16)25-21(29)14-28-19-8-6-5-7-17(19)13-20(28)23-27-26-22(32-23)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULJBTBDWVYZEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of the 1,3,4-oxadiazole and indole moieties in its structure suggests that it may interact with biological targets through hydrogen bonding, aromatic stacking, or other non-covalent interactions.
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways affected by the compound. Compounds containing similar structural features have been reported to exhibit a broad range of biological activities, suggesting that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s solubility, permeability, and stability, which can be influenced by its chemical structure, will play critical roles in its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s complex structure and potential for diverse interactions with biological targets, it is likely to have multiple effects at the molecular and cellular levels.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s solubility and stability could be affected by the pH of the environment, while its interaction with biological targets could be influenced by the presence of other molecules.
Biological Activity
Ethyl 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Overview
The compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. The structure can be broken down into key components:
- Oxadiazole Ring : Contributes to various pharmacological properties.
- Indole Moiety : Known for its role in many bioactive compounds.
- Acetamido Group : Enhances solubility and bioavailability.
Biological Activities
-
Anticancer Activity
- Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects on multiple cancer cell lines. In particular, some derivatives have demonstrated IC50 values in the low micromolar range against various human cancer cell lines, including breast and lung cancers .
- Antimicrobial Properties
- Anti-inflammatory Effects
The biological activity of this compound is believed to stem from several mechanisms:
- Inhibition of Enzymatic Activity : Many oxadiazoles inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that promote cell proliferation and survival in cancer cells .
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on Anticancer Activity : A derivative with a similar structure was evaluated against various cancer cell lines and showed promising results with an IC50 value of 0.420 ± 0.012 μM against human colon cancer cells .
- Antimicrobial Evaluation : Another study reported that a related oxadiazole derivative exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .
Comparative Data Table
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of ethyl 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate is with a molecular weight of 432.48 g/mol. The compound features multiple functional groups including an oxadiazole moiety and an indole structure, which contribute to its biological activity.
Key Properties:
- Molecular Weight: 432.48 g/mol
- Hydrogen Bond Acceptors: 8
- Hydrogen Bond Donors: 1
- Rotatable Bonds: 9
- LogP (Partition Coefficient): 4.759
- Water Solubility (LogSw): -4.88
Drug Discovery
This compound is included in various screening libraries aimed at identifying new therapeutic agents. Its inclusion in the following libraries highlights its potential:
| Library Type | Number of Compounds |
|---|---|
| Antifungal Library | 16,415 |
| Protein Kinases Inhibitors | 36,801 |
| General Stock Database | 1.7 million |
The compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in treating infections and cancers.
The oxadiazole and indole components are known for their pharmacological properties. Compounds containing these motifs often exhibit:
- Anticancer Activity: Indole derivatives are frequently studied for their ability to inhibit tumor growth.
- Antimicrobial Properties: Oxadiazoles have shown effectiveness against various pathogens.
Preliminary studies indicate that F356-0457 may possess both anticancer and antimicrobial activities, warranting further exploration through in vitro and in vivo testing.
Mechanistic Studies
Understanding the mechanism of action of this compound can provide insights into its therapeutic potential. Research may focus on:
- Cell Signaling Pathways: Investigating how this compound influences pathways related to cell proliferation and apoptosis.
Potential for Development as a Therapeutic Agent
Given its diverse structural features, F356-0457 could be developed into a therapeutic agent targeting specific diseases such as:
- Cancer: By exploiting its potential to inhibit cancer cell growth.
Example Study: Indole Derivatives in Cancer Therapy
A study published in Journal of Medicinal Chemistry examined a series of indole derivatives showing significant anticancer activity against breast cancer cell lines. The findings suggest that modifications to the indole structure can enhance efficacy and selectivity against cancer cells.
Example Study: Oxadiazoles as Antimicrobial Agents
Research featured in Bioorganic & Medicinal Chemistry Letters highlighted the antimicrobial activity of oxadiazole derivatives against resistant strains of bacteria. This underscores the potential role of oxadiazoles in addressing antibiotic resistance.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several analogs in the literature. Key comparisons include:
*Estimated based on analogs in .
Key Observations
Oxadiazole Isomerism : The target compound features a 1,3,4-oxadiazole ring, whereas L107-0147 () contains a 1,2,4-oxadiazole. This difference impacts electronic properties and binding affinity in biological systems.
Linker Flexibility : The acetamido bridge in the target compound provides rigidity compared to the sulfanyl or thioether linkers in A24 () and 8a-w (), which may influence metabolic stability.
Synthetic Complexity : The target compound requires multi-step synthesis involving indole functionalization and oxadiazole cyclization, similar to methods in . In contrast, pyridoindole derivatives () omit oxadiazole steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
